C26 D,L-Carnitine-d9

Mass spectrometry Isotope dilution Quantitative analysis

C26 D,L-Carnitine-d9 (d9) provides optimal isotope dilution MS quantitation for very-long-chain C26:0 acylcarnitine. Essential for accurate newborn screening (X-ALD) and peroxisomal FAO flux, correcting matrix effects where unlabeled or mismatched IS fail. Request a quote for high-purity analytical reference standard.

Molecular Formula C33H65NO4
Molecular Weight 548.9 g/mol
Cat. No. B12411927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC26 D,L-Carnitine-d9
Molecular FormulaC33H65NO4
Molecular Weight548.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
InChIInChI=1S/C33H65NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-33(37)38-31(29-32(35)36)30-34(2,3)4/h31H,5-30H2,1-4H3/t31-/m1/s1/i2D3,3D3,4D3
InChIKeyKOCKWDDTAHPJSX-OJMQLLJWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C26 D,L-Carnitine-d9: Deuterium-Labeled Very-Long-Chain Acylcarnitine for MS Quantification


C26 D,L-Carnitine-d9 (CAS: 2260670-67-3) is a stable isotope-labeled analog of hexacosanoylcarnitine (C26:0 acylcarnitine), a very-long-chain acylcarnitine involved in fatty acid transport into mitochondria and peroxisomes . The compound incorporates nine deuterium atoms (d9) into its molecular structure (C33H56D9NO4, MW 548.93), enabling precise isotopic quantification via mass spectrometry with a mass shift of approximately +9 Da relative to the unlabeled C26 D,L-carnitine (C33H65NO4, MW 539.87) . It is supplied as an analytical reference standard for use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and flow injection analysis-tandem mass spectrometry (FIA-MS/MS) applications [1].

Why Generic C26 Acylcarnitine Standards Cannot Substitute for C26 D,L-Carnitine-d9 in MS Workflows


In mass spectrometry-based quantification of acylcarnitines, closely matched molecular weights between the analyte and internal standard are essential for acceptable quantitation results [1]. Generic, unlabeled C26 acylcarnitine cannot function as an internal standard because it co-elutes with and is indistinguishable from the endogenous analyte, failing to correct for matrix effects, extraction recovery variability, and ionization efficiency fluctuations [2]. Even alternative isotope-labeled internal standards with different chain lengths (e.g., C24-d9 or C22-d9) introduce quantitation bias due to differing hydrophobic interactions, chromatographic retention times, and matrix effect compensation capacity [3]. C26 D,L-Carnitine-d9, as the exact deuterated isotopologue of the C26:0 acylcarnitine analyte, provides the optimal physicochemical match required for accurate isotope dilution mass spectrometry in clinical newborn screening for peroxisomal disorders and metabolic flux studies [4].

Quantitative Differentiation of C26 D,L-Carnitine-d9: Evidence-Based Comparator Analysis


Mass Shift Differential: C26 D,L-Carnitine-d9 vs. Unlabeled C26 D,L-Carnitine

C26 D,L-Carnitine-d9 provides a +9 Da mass shift relative to unlabeled C26 D,L-carnitine, enabling baseline separation in the mass spectrometer for isotope dilution quantification . This 9 Da shift exceeds the minimum 3 Da separation typically recommended to avoid isotopic cross-talk and spectral overlap between the analyte M+2 and M+3 natural abundance isotopologues and the internal standard monoisotopic peak [1].

Mass spectrometry Isotope dilution Quantitative analysis

Isotopic Purity Specification: C26 D,L-Carnitine-d9 vs. Commercially Available d3 Analog

Commercial specifications for C26 D,L-Carnitine-d9 include a purity of >99% or ≥98% . In contrast, a commercially available alternative d3-labeled C26 acylcarnitine (L-Carnitine:HCl, O-hexacosanoyl (N-Methyl-D3)) is specified at 95% purity and 98 atom% D isotopic enrichment . Higher purity specifications in the d9 product indicate reduced levels of unlabeled or under-labeled contaminants that could otherwise compromise quantification accuracy.

Isotopic enrichment Purity Quality control

Clinical Diagnostic Sensitivity: C26 Acylcarnitine as Peroxisomal Disease Biomarker

In a clinical study of 18 pediatric patients with peroxisomal disease (including X-linked adrenoleukodystrophy and Zellweger syndrome) versus 200 healthy controls, hexacosanoylcarnitine (C26) was identified as the biomarker with the highest variable importance for projection (VIP) value in partial least squares discriminant analysis, enabling complete separation of disease and control groups [1]. The study utilized an internal isotopic standard of hexacosanoylcarnitine (H-C26) for quantification via tandem mass spectrometry. The analytical method demonstrated that C26 acylcarnitine levels are a sensitive indicator for peroxisomal disease diagnosis, with significant differences observed between disease groups and controls (p<0.05 or p<0.01) [1].

Newborn screening Peroxisomal disorders Biomarker

Analytical Application Coverage: Clinical Newborn Screening Method Validation

A validated clinical method for simultaneous quantitation of hexacosanoyl lysophosphatidylcholine (C26:0-LPC), amino acids, acylcarnitines, and succinylacetone in dried blood spot extracts has been established using flow injection analysis-electrospray ionization-tandem mass spectrometry (FIA-ESI-MS/MS) with stable-isotope labeled internal standards [1]. This method enables the detection of X-linked adrenoleukodystrophy and other peroxisomal biogenesis disorders from a single dried blood spot punch, with quantitation of C26:0-LPC and C26:0 acylcarnitine species. The use of isotope-labeled internal standards, such as deuterated C26 acylcarnitine, is critical for correcting matrix effects inherent in dried blood spot analysis and achieving acceptable method reproducibility and accuracy [2].

FIA-MS/MS Newborn screening Method validation

Validated Application Scenarios for C26 D,L-Carnitine-d9 in Research and Clinical Workflows


Clinical Newborn Screening for Peroxisomal Biogenesis Disorders

C26 D,L-Carnitine-d9 serves as an essential internal standard in FIA-ESI-MS/MS newborn screening panels that simultaneously quantify C26:0 acylcarnitine, C26:0 lysophosphatidylcholine, amino acids, and succinylacetone from a single dried blood spot punch . The deuterated internal standard corrects for extraction recovery variation and matrix effects inherent in dried blood spot analysis, enabling accurate quantitation of elevated C26:0 species that serve as diagnostic markers for X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders [1].

Mitochondrial and Peroxisomal β-Oxidation Flux Analysis

C26 D,L-Carnitine-d9 enables accurate absolute quantification of very-long-chain acylcarnitines in stable isotope tracing studies of fatty acid β-oxidation flux . By serving as an internal standard for the C26:0 acylcarnitine analyte, the deuterated compound facilitates quantitative measurement of pathway capacity and directionality in mitochondria and peroxisomes, allowing researchers to differentiate pathway contributions, identify metabolic bottlenecks at CPT1/2 transport and VLCAD nodes, and validate target engagement for FAO-modulating compounds .

Lipid Metabolism and Very-Long-Chain Fatty Acid Transport Studies

C26 D,L-Carnitine-d9 functions as a reference standard for tracing carnitine shuttle kinetics and acyl-transfer enzyme activity in lipid metabolism research . The C26 chain length introduces strong hydrophobic character appropriate for modeling very-long-chain fatty acid transfer in mitochondrial and peroxisomal systems, while the nine-deuterium label enables precise isotopic quantification by mass spectrometry for studies of lipid transport efficiency and energy regulation .

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